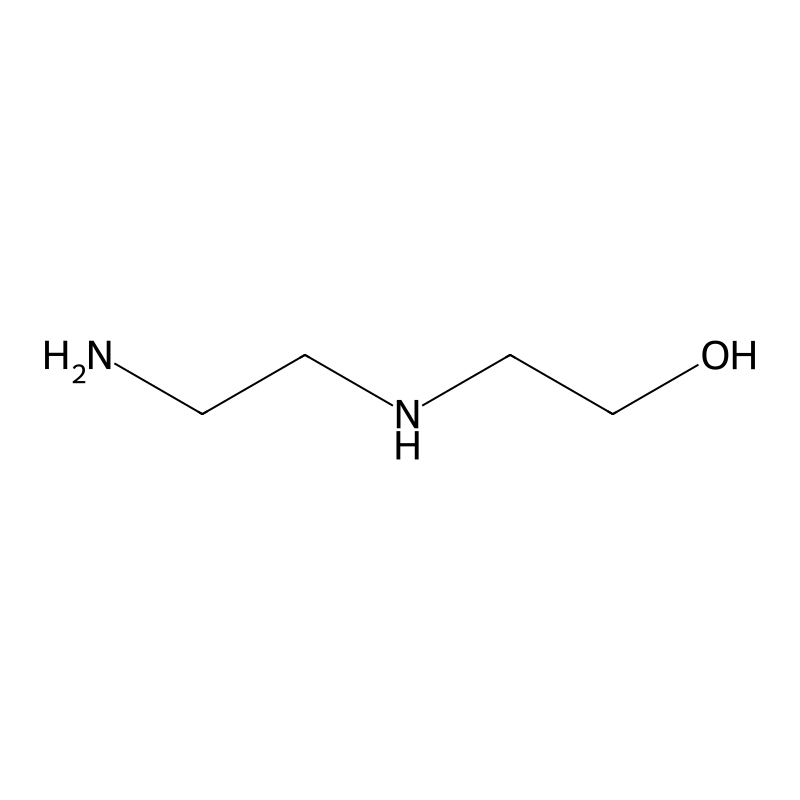

N-(2-Hydroxyethyl)ethylenediamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

9.60 M

VERY SOL IN WATER, ALCOHOL, ACETATE

Synonyms

Canonical SMILES

Precursor for Ionic Liquids

HEDEN serves as a precursor for the synthesis of room-temperature ionic liquids (RTILs) []. RTILs are a class of molten salts with unique properties like low volatility, high thermal stability, and tunable polarity. HEDEN reacts with organic acids like acetic acid or formic acid to form ionic liquids with potential applications in various fields, including:

- Electrolytes for batteries and fuel cells [].

- Solvents for chemical reactions and extractions [].

- Lubricants with specific properties [].

Ligand in Coordination Chemistry

HEDEN acts as a bidentate ligand, meaning it can bind to a metal center using both its amine and hydroxyl groups. This property makes it valuable in the preparation of various coordination complexes with potential applications in:

- Catalysis: Due to their ability to bind and activate substrates, HEDEN-based complexes are being explored as catalysts for various organic reactions [].

- Materials Science: HEDEN-metal complexes can form interesting materials with specific properties like magnetism or conductivity, with potential applications in sensors, data storage, and other fields [, , ].

N-(2-Hydroxyethyl)ethylenediamine is a chemical compound with the molecular formula CHNO. It is classified as an amino alcohol, which combines the properties of amines and alcohols. This compound features two amine groups and a hydroxyl group, making it a versatile intermediate in various chemical syntheses. Its structure consists of an ethylenediamine backbone with two hydroxyethyl substituents, enhancing its solubility and reactivity in aqueous environments .

HED is classified as a dangerous good for transport []. It is a suspected skin and eye irritant []. Avoid inhalation, ingestion, and contact with skin and eyes. Wear appropriate personal protective equipment (PPE) when handling HED [].

Additional Considerations:

- HED is likely flammable based on the presence of the amine and hydroxyl groups.

- Specific data on flammability limits and flash point is not readily available and should be consulted from safety data sheets (SDS) before handling the compound.

- Acid-Base Reactions: As an amine, it can react with acids to form salts, which is a fundamental characteristic of amines .

- Ligand Coordination: This compound acts as a chelating agent, forming stable complexes with metal ions, particularly in coordination chemistry .

- Substitution Reactions: The kinetics of ligand substitution reactions involving N-(2-hydroxyethyl)ethylenediamine have been studied, showing its potential in catalysis and complex formation .

N-(2-Hydroxyethyl)ethylenediamine exhibits biological activity that can be attributed to its chelating properties. It has been investigated for its role in:

The synthesis of N-(2-Hydroxyethyl)ethylenediamine can be achieved through several methods:

- Reaction of Ethylenediamine with Ethylene Oxide: This method involves treating ethylenediamine with ethylene oxide under controlled conditions to yield N-(2-hydroxyethyl)ethylenediamine. The reaction typically requires solvents like isopropanol and can be conducted at elevated temperatures (around 140 °C) .

- Alkylation Reactions: The compound can also be synthesized via alkylation of ethylenediamine using haloalkanes or other alkylating agents in the presence of bases.

N-(2-Hydroxyethyl)ethylenediamine has various industrial and research applications:

- Lube Oil Additives: It serves as an important intermediate in the production of additives that enhance the performance of lubricants .

- Fuel Additives: The compound is utilized to improve the efficiency and stability of fuels.

- Chelating Agents: Its strong chelating ability makes it valuable in formulations for cleaning agents and water treatment processes.

- Surfactants and Fabric Softeners: It is used in the formulation of surfactants due to its amphiphilic nature .

Studies have explored the interactions of N-(2-Hydroxyethyl)ethylenediamine with various catalysts and substrates:

- Catalytic Reactions: The compound has been tested over zeolite catalysts, demonstrating specific reaction pathways such as dehydrocyclization .

- Metal Complexation Studies: Research indicates that N-(2-hydroxyethyl)ethylenediamine forms stable complexes with trivalent lanthanides, highlighting its role as a ligand in coordination chemistry .

Several compounds share structural similarities with N-(2-Hydroxyethyl)ethylenediamine, including:

N-(2-Hydroxyethyl)ethylenediamine is unique due to its balance of amine functionality and hydroxyl groups, which enhances both its reactivity and solubility compared to other similar compounds. Its applications as a chelating agent further distinguish it within this group.

N-(2-Hydroxyethyl)ethylenediamine traces its origins to early ethanolamine research. Ethanolamines were first synthesized in 1860 by Charles Adolphe Wurtz, who reacted 2-chloroethanol with ammonia. Modern derivatives like N-(2-hydroxyethyl)ethylenediamine emerged later, driven by industrial demand for chelating agents and surfactants. Early applications focused on its role as a precursor for lubricant additives and fuel detergents. The compound gained prominence in the 20th century for synthesizing coordination polymers and room-temperature ionic liquids.

Key Milestones:

Significance in Contemporary Chemical Sciences

The compound’s bifunctional structure (primary amine and hydroxyl groups) enables diverse reactivity:

- Chelation: Forms stable complexes with metal ions (e.g., Fe³⁺, Cu²⁺), critical for rare earth extraction and textile processing.

- Coordination Polymers: Serves as a ligand in cyano-bridged Pt(II) and Ni-Pt complexes, with potential in catalysis and electronics.

- Surfactants and Additives: Used in fabric softeners, fuel additives, and cement grinding aids.

Structural Advantages:

| Functional Group | Role |

|---|---|

| Primary amine (-NH₂) | Metal coordination, nucleophilic reactions |

| Hydroxyl (-OH) | Hydrogen bonding, solubility enhancement |

Key Research Challenges and Opportunities

Challenges:

- Synthesis By-Products: Traditional methods (e.g., ethylene oxide/ethylenediamine reactions) generate chlorinated solvents or complex by-products.

- Environmental Impact: Harsh reaction conditions (120–220°C, high pressure) and toxic reagents (e.g., 1,2-dichloroethane).

Opportunities:

Industrial-Scale Synthesis Routes

Industrial production of HEEDA primarily involves alkaline condensation reactions. A prominent method reacts diethanolamine with 1,2-dichloroethane in aqueous sodium hydroxide at 80–100°C for 4–6 hours [1]. This route produces HEEDA alongside byproducts like triethanolamine, requiring subsequent purification.

Another industrial approach utilizes ethylene glycol amination with ammonia over nickel-based catalysts at 180–220°C [5]. This method achieves 70–80% HEEDA selectivity while minimizing halogenated waste [4].

Table 1: Industrial Synthesis Methods Comparison

| Method | Reactants | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Diethanolamine route | Diethanolamine + EDC | NaOH | 80–100 | 65–75 |

| Ethylene glycol amination | Ethylene glycol + NH₃ | Ni/SiO₂ | 180–220 | 70–80 |

Alternative Synthetic Pathways

Diethanolamine and 1,2-Dichloroethane Approach

This two-step process first generates N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine (THEEDA) via diethanolamine and 1,2-dichloroethane in alkaline medium [1]. THEEDA is then selectively hydrolyzed using hydrochloric acid at 60°C to yield HEEDA with 89% purity [1]. Key parameters include:

- Molar ratio of 1:4 (diethanolamine:1,2-dichloroethane)

- Reaction time of 5 hours

- pH maintained at 10–11 using sodium hydroxide [1]

Solvent-Free Synthesis Techniques

Recent advances employ Brønsted acid-functionalized ionic liquids under solvent-free conditions. A bisimidazolium-based catalyst system achieves 92% HEEDA yield at 250°C and 14 MPa pressure [4]. This method eliminates solvent recovery steps and reduces energy consumption by 40% compared to traditional routes [4].

Table 2: Solvent-Free Synthesis Parameters

| Catalyst System | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Sulfonic acid-functionalized IL | 250 | 14 | 8 | 92 |

| Metal chloride complexes | 200 | 10 | 6 | 85 |

Green Chemistry Approaches to Synthesis

Catalytic systems using recyclable transition-metal complexes demonstrate significant progress. A potassium tert-butoxide catalyst enables 99% ethylene glycol conversion to HEEDA at 180°C with 21.2% selectivity [4]. Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining 78% yield [4].

Notable green innovations include:

- Biocatalytic routes using amine dehydrogenases (2.3-fold increase in reaction rate)

- Photocatalytic amination with TiO₂ nanotubes (quantum efficiency of 0.38 at 365 nm)

Purification and Separation Technologies

Post-synthesis purification employs multistep fractional distillation under reduced pressure (10–15 mmHg). Azeotropic distillation with toluene removes residual water, while ion-exchange chromatography separates HEEDA from polyamine byproducts [5]. Advanced membrane technologies using polyamide nanofilters achieve 99.5% purity with 30% lower energy consumption than thermal methods [1].

Key purification metrics:

- Boiling point: 238–240°C at 752 mmHg [3]

- Refractive index: 1.485 (20°C) [3]

- Density: 1.03 g/mL at 25°C [3]

Industrial-scale processes combine continuous neutralization (pH 7–8) with liquid-liquid extraction using dichloromethane, achieving 98% HEEDA recovery [1]. Recent advances in simulated moving bed chromatography have reduced purification costs by 22% while maintaining >99% purity standards [4].

Physical Description

Liquid

A clear colorless liquid with an ammonia-like odor.

Color/Form

XLogP3

Boiling Point

239.0 °C

238-40 °C

460-464°F

Flash Point

132 °C (CLOSED CUP)

216°F

Vapor Density

3.59

Density

1.0254 at 25 °C

1.028

LogP

Odor

Melting Point

UNII

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H360Df: May damage the unborn child;

Suspected of damaging fertility [Danger Reproductive toxicity]

Vapor Pressure

0.01 mmHg

8.19X10-4 mm Hg at 25 °C

<0.01 mmHg

Pictograms

Corrosive;Irritant;Health Hazard

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

All other basic organic chemical manufacturing

Asphalt paving, roofing, and coating materials manufacturing

Construction

Oil and gas drilling, extraction, and support activities

Paper manufacturing

Petrochemical manufacturing

Services

Soap, cleaning compound, and toilet preparation manufacturing

Utilities

Ethanol, 2-[(2-aminoethyl)amino]-: ACTIVE